

A Technical Guide to 2-Bromo-4-methylbenzaldehyde: Commercial Availability, Synthesis, and Applications

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Compound of Interest

Compound Name: **2-Bromo-4-methylbenzaldehyde**

Cat. No.: **B1335389**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-Bromo-4-methylbenzaldehyde**, a key intermediate in organic synthesis. This document outlines its commercial availability, details a robust synthesis protocol, and explores its applications in various chemical reactions, serving as a vital resource for professionals in research and development.

Commercial Availability and Suppliers

2-Bromo-4-methylbenzaldehyde (CAS No. 824-54-4) is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent companies, providing a comparative overview of purity, quantity, and pricing.

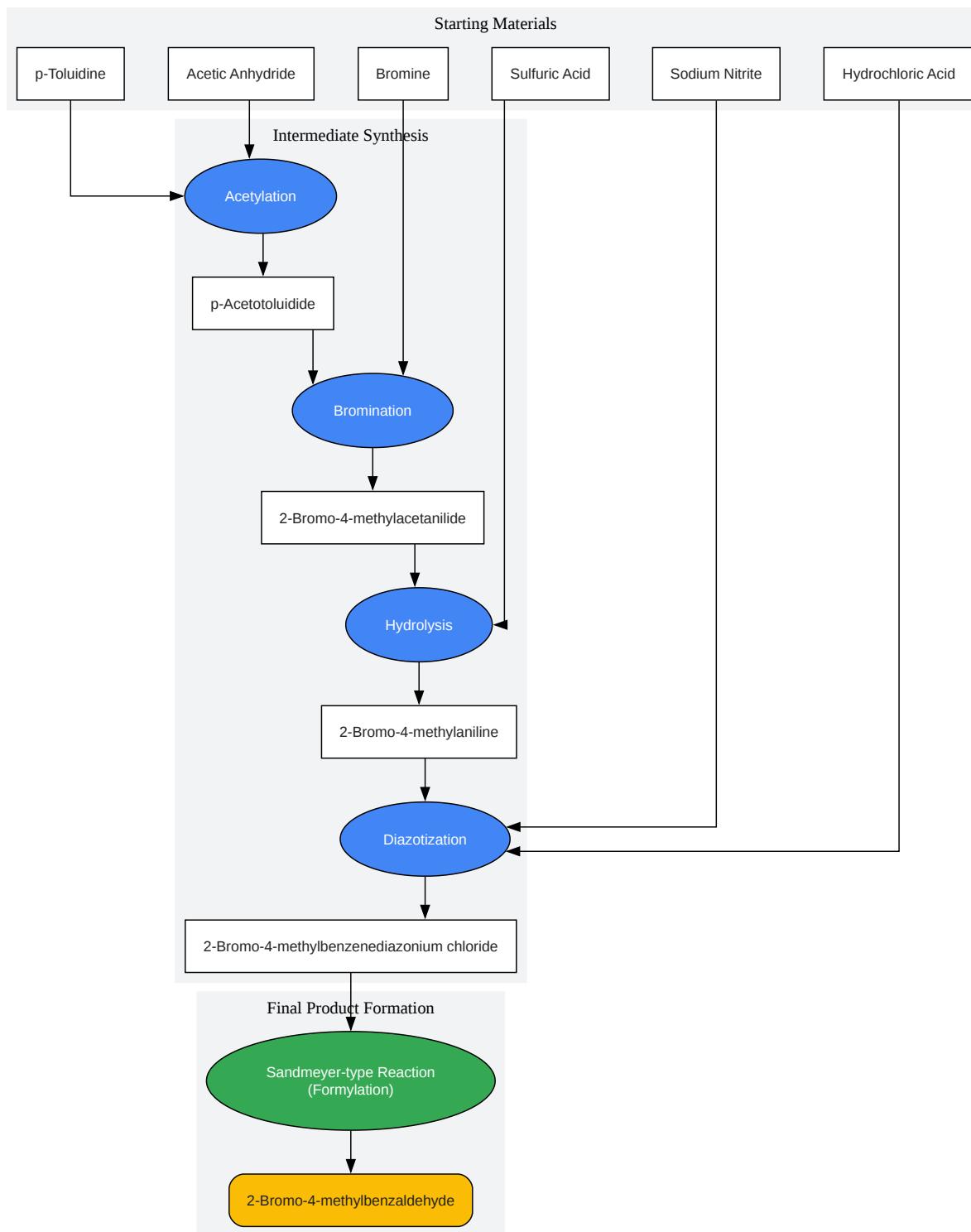
Supplier	Purity/Grade	Quantity	Price (USD)
Sigma-Aldrich	Technical Grade	1 g	\$85.60[1]
95%	-	Sign In for Price[2]	
Thermo Scientific Chemicals	95%	1 g	\$63.65 (Online Exclusive)[3]
(formerly Alfa Aesar)	\$70.10 (Standard Price)[3]		
95%	1 g	\$123.74[4]	
Fisher Scientific	95%	1 g	78.00(78.00 (63.65 with promotion) [5])
BLD Pharm	-	-	Inquire for Price[6]
CymitQuimica	97%	-	Inquire for Price[7]
95%	-	Inquire for Price[7]	
Amerigo Scientific	High Quality	-	Inquire for Price[8]
Chongqing Chemdad	-	-	Inquire for Price[9]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Synthesis of 2-Bromo-4-methylbenzaldehyde: An Experimental Protocol

The following is a detailed methodology for the synthesis of **2-Bromo-4-methylbenzaldehyde**, adapted from a well-established Organic Syntheses procedure.

Workflow for the Synthesis of 2-Bromo-4-methylbenzaldehyde

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Caption: Synthetic pathway for **2-Bromo-4-methylbenzaldehyde**.

Materials and Equipment:

- p-Toluidine
- Acetic anhydride
- Bromine
- Glacial acetic acid
- Sulfuric acid
- Sodium nitrite
- Hydrochloric acid
- Cuprous chloride (catalyst)
- Formalin
- Sodium carbonate
- Diethyl ether
- Round-bottom flasks
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Stirring apparatus

Procedure:

Part A: Acetylation of p-Toluidine

- In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine in glacial acetic acid.
- Slowly add acetic anhydride to the solution while stirring.
- Heat the mixture to reflux for 2 hours.
- Allow the mixture to cool, then pour it into cold water to precipitate p-acetotoluidide.
- Filter the precipitate, wash with water, and dry.

Part B: Bromination of p-Acetotoluidide

- Dissolve the dried p-acetotoluidide in glacial acetic acid.
- Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature with constant stirring.
- Continue stirring for 1 hour after the addition is complete.
- Pour the reaction mixture into water to precipitate 2-bromo-4-methylacetanilide.
- Filter, wash with a sodium bisulfite solution to remove excess bromine, then with water, and dry the product.

Part C: Hydrolysis of 2-Bromo-4-methylacetanilide

- Suspend the 2-bromo-4-methylacetanilide in a mixture of ethanol and concentrated sulfuric acid.
- Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete.
- Cool the reaction mixture and pour it onto ice.
- Neutralize the solution with a sodium carbonate solution to precipitate 2-bromo-4-methylaniline.

- Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Part D: Diazotization of 2-Bromo-4-methylaniline

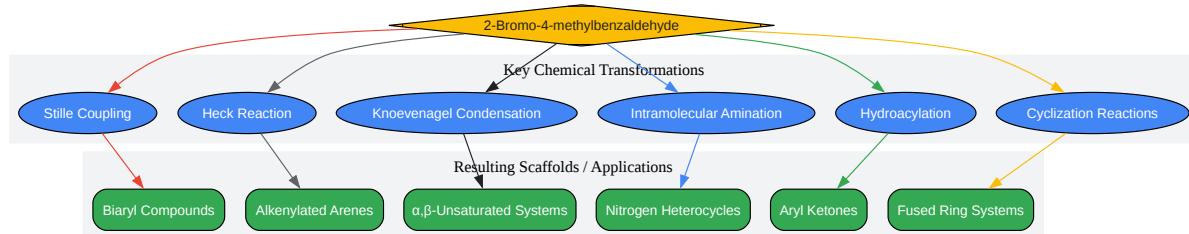
- Dissolve the 2-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
- Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

Part E: Sandmeyer-type Reaction (Formylation)

- In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid.
- Add formalin to this solution and cool it to 0-5 °C.
- Slowly add the cold diazonium salt solution to the cuprous chloride-formalin mixture with vigorous stirring.
- Allow the reaction to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.
- Steam distill the mixture to isolate the crude **2-Bromo-4-methylbenzaldehyde**.
- Extract the distillate with diethyl ether, wash the ether layer with a sodium bicarbonate solution and then with water.
- Dry the ether solution over anhydrous magnesium sulfate and remove the ether by distillation.
- Purify the residue by vacuum distillation to obtain pure **2-Bromo-4-methylbenzaldehyde**.

Applications in Organic Synthesis

2-Bromo-4-methylbenzaldehyde is a versatile intermediate used in a variety of organic reactions. Its utility stems from the presence of both an aldehyde and a bromo functional group, allowing for sequential or orthogonal transformations.



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Caption: Reactivity of **2-Bromo-4-methylbenzaldehyde**.

Key applications include:

- Carbonylative Stille Couplings: The bromo group can participate in palladium-catalyzed Stille couplings to form new carbon-carbon bonds, leading to the synthesis of complex biaryl compounds.
- Intramolecular Heck Reactions: Following a Stille coupling, the molecule can undergo an intramolecular Heck reaction, which is a powerful method for constructing cyclic systems.
- Knoevenagel Condensation: The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds to form α,β -unsaturated products, which are important precursors for various pharmaceuticals and fine chemicals.
- Imination and Oxidative Heterocyclization/Carbonylation: The aldehyde can be converted to an imine, which can then participate in oxidative heterocyclization and carbonylation reactions to generate diverse heterocyclic scaffolds.

- Intramolecular Amination: The presence of both the bromo and a suitably placed amine precursor (derived from the aldehyde) allows for intramolecular amination reactions to form nitrogen-containing heterocycles.
- Hydroacylation of Alkenes: The aromatic aldehyde can be used in intermolecular and intramolecular hydroacylation reactions with alkenes to synthesize ketones.

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